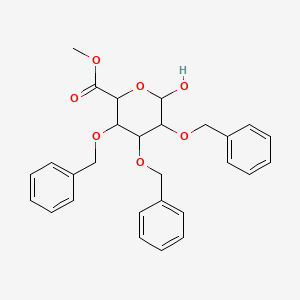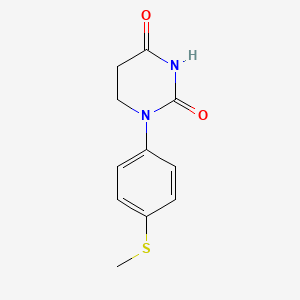
1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione is a compound belonging to the class of hexahydropyrimidines, which are six-membered nitrogen heterocycles. These compounds are known for their diverse biological activities, including antitumor, cytotoxic, antibacterial, antiviral, and nootropic properties . The presence of the 4-methylsulfanylphenyl group in this compound adds to its unique chemical and biological characteristics.
Méthodes De Préparation
The synthesis of 1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione typically involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines. The reaction is carried out in boiling pyridine or methanol, resulting in the formation of substituted hexahydropyrimidines . Industrial production methods may involve one-pot multi-component reactions, which are efficient and yield high amounts of the desired product .
Analyse Des Réactions Chimiques
1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Reactions typically involve reagents like formaldehyde, primary amines, and solvents such as methanol or pyridine.
Applications De Recherche Scientifique
1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione can be compared with other hexahydropyrimidine derivatives, such as:
1,3-Dimethylhexahydropyrimidine-5-carboxylate: Known for its cytotoxic properties.
1,3-Dibutylhexahydropyrimidine: Exhibits antibacterial activity.
1,2,3,4-Tetrahydropyridine derivatives: Possess antimalarial and analgesic activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H12N2O2S |
|---|---|
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
1-(4-methylsulfanylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-16-9-4-2-8(3-5-9)13-7-6-10(14)12-11(13)15/h2-5H,6-7H2,1H3,(H,12,14,15) |
Clé InChI |
SBRSSMHCTFUEEN-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)N2CCC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide](/img/structure/B14778947.png)
![N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B14778948.png)
![3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778950.png)
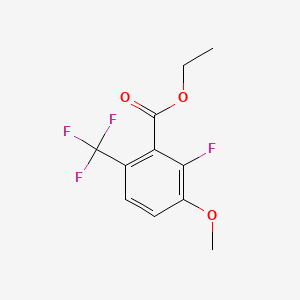
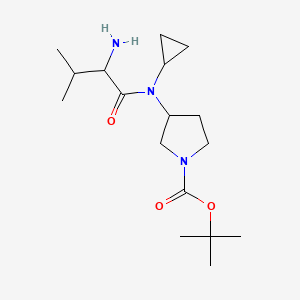
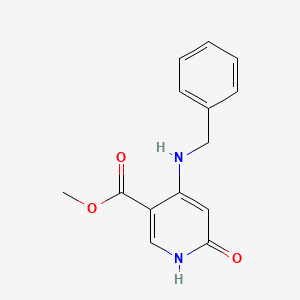
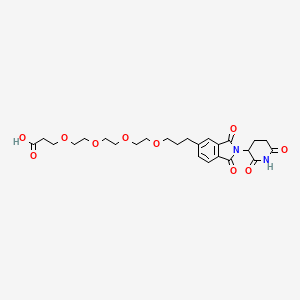
![2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B14778968.png)
![Benzyl 7,9-dimethyl-5-[(2-methyltetrazol-5-yl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate](/img/structure/B14778981.png)




